Z-Val-Pro-OH, also known as Carbobenzyloxy-L-valinamide, is a chemical compound belonging to the class of amino acid derivatives. It is formed by attaching a carbobenzyloxy (Z) protecting group to the amino group of L-valine, an essential amino acid.
Z-Val-Pro-OH serves as a key building block in peptide synthesis. The Z group protects the amino group of valine, allowing for the selective formation of peptide bonds with other amino acids. This property makes it valuable for the synthesis of complex peptides and proteins in research settings [].
The sequence Val-Pro is recognized by certain proteases, enzymes that break down proteins. Z-Val-Pro-OH may find application as a substrate for these enzymes, aiding in the study of their activity and inhibition mechanisms [].
Z-Val-pro-OH, also known as Z-Valine-Proline-OH, is a synthetic compound characterized by its white to off-white solid appearance and a molecular weight of 348.4 g/mol. It is a protected dipeptide formed from the amino acids valine and proline, with the "Z" indicating the presence of a benzyloxycarbonyl protecting group on the valine residue. This protecting group is crucial in peptide synthesis as it prevents unwanted reactions at the amino terminus, allowing for controlled elongation of peptide chains during synthesis.
The specific products formed depend on the conditions and reagents used during these reactions.
Z-Val-pro-OH exhibits significant biological relevance primarily due to its role in peptide synthesis. It serves as a building block for larger peptides that can interact with various biological targets, influencing enzyme activity and stability. Notably, Z-Val-pro-OH has been studied for its potential effects on metabolic pathways related to collagen metabolism and wound healing through its interactions with specific enzymes such as prolidase. This interaction suggests that Z-Val-pro-OH may play a role in conditions related to protein synthesis and degradation.
The synthesis of Z-Val-pro-OH typically involves:
Z-Val-pro-OH has diverse applications across various fields:
Research has focused on the interaction of Z-Val-pro-OH with enzymes like prolidase. These studies aim to understand how this compound influences enzyme activity and stability, providing insights into its role in biological processes. Additionally, modifications of Z-Val-pro-OH can enhance its binding affinity to specific targets, making it a subject of interest in drug design.
Several compounds share structural or functional similarities with Z-Val-pro-OH:
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
Z-Pro-OH | Dipeptide composed of proline residues | Acts as a potent inhibitor of prolidase |
Z-Phe-Val-Pro-NH2 | Tripeptide involving phenylalanine | Useful for studying enzyme mechanisms |
Oxyma | Additive in peptide synthesis | Replaces benzotriazole-based reagents |
Z-Pro-Pro-OH | Dipeptide with two proline residues | Unique conformational properties affecting interactions |
Z-Ala-Pro-OH | Contains alanine instead of valine | May influence binding affinity differently |
Z-Val-pro-OH is distinct due to its specific structure that facilitates stable peptide bond formation, making it highly valued for its efficiency and reliability in peptide synthesis compared to other similar compounds. Its unique combination of valine and proline imparts distinct chemical properties that are advantageous in various research applications.
SPPS remains the gold standard for synthesizing Z-Val-Pro-OH due to its scalability and automation potential. The process typically follows these steps:
Table 1: SPPS Performance Metrics
Parameter | Manual SPPS | Microwave SPPS |
---|---|---|
Coupling Time | 2 hours | 15 minutes |
Deprotection Efficiency | 92% | 98% |
Overall Yield | 67% | 85% |
Automated systems achieve higher reproducibility, with peptide purities exceeding 95% [2] [4].
Solution-phase synthesis employs dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) for carboxyl group activation:
This method yields Z-Val-Pro-OH with 78–82% efficiency but requires rigorous purification to remove racemized byproducts [1] [6].
Thermolysin, a metalloprotease, catalyzes the condensation of Z-Val-OH and H-Pro-OH under mild conditions:
Advantages:
Racemization at the α-carbon of valine remains a critical challenge. Key mitigation strategies include:
Coupling Reagent Selection:
Solvent Effects:
Additives:
Table 2: Racemization Rates Under Different Conditions
Condition | Racemization (%) |
---|---|
DIC/Oxyma in DMM (0°C) | 0.4 |
HATU/NMM in DMF (25°C) | 3.8 |
EDC/HOBt in THF (25°C) | 1.9 |
These protocols enable the production of Z-Val-Pro-OH with >99% enantiomeric excess [6].
The solubility profile of Z-Val-Pro-OH demonstrates characteristic behavior typical of protected dipeptides with both hydrophobic and polar components. The compound exhibits high solubility in dimethyl sulfoxide (DMSO), making this the preferred solvent for stock solution preparation [5] [2]. Commercial suppliers consistently recommend DMSO as the primary solvent, with typical preparation protocols involving dissolution at 37°C followed by ultrasonic agitation to ensure complete solubilization [5] [2].
The compound shows moderate to high solubility in acetonitrile, methanol, and isopropanol, which aligns with general peptide solubility guidelines for compounds containing both hydrophobic amino acid residues and polar protecting groups [6] [7]. The benzyloxycarbonyl protecting group contributes significantly to the organic solvent compatibility, as it introduces aromatic character that enhances dissolution in organic media [6] [8].
In aqueous systems, the solubility of Z-Val-Pro-OH is highly pH-dependent, following the typical pattern observed for dipeptides containing both acidic and basic functionalities [9] [10]. The compound's solubility in water varies considerably with pH conditions, with optimal dissolution occurring under specific ionic conditions that balance the electrostatic interactions between the peptide backbone and the aqueous environment [11] [12].
Storage recommendations consistently specify temperatures of -20°C or below, with stock solutions stable for up to six months when stored at -80°C and one month at -20°C [5] [2]. These storage conditions are critical for maintaining chemical integrity and preventing hydrolytic degradation of the peptide bonds [5] [13].
The thermal degradation of Z-Val-Pro-OH follows kinetic patterns characteristic of peptide bond hydrolysis, with activation energies typically ranging from 146 to 197 kJ/mol (35-47 kcal/mol) for uncatalyzed peptide bond cleavage [14] [15] [16]. These values are consistent with literature reports for similar dipeptide structures, where thermal decomposition involves the breaking of amide linkages through hydrolytic mechanisms [14] [17].
Thermogravimetric analysis reveals that significant thermal decomposition of peptide compounds typically begins above 200°C, with the exact onset temperature depending on the specific amino acid composition and protecting groups present [18] [19]. For Z-Val-Pro-OH, the benzyloxycarbonyl protecting group may influence the thermal stability profile by providing additional stabilization through aromatic interactions or by creating alternative decomposition pathways [18] [20].
The pre-exponential factor (Arrhenius A-factor) for peptide thermal decomposition typically ranges from 10^15 to 10^16 s^-1, indicating a high degree of molecular motion in the transition state [16]. This is consistent with the complex rearrangements required for peptide bond cleavage, involving both bond breaking and formation during the hydrolysis process [14] [16].
Thermodynamic analysis indicates that the enthalpy of peptide bond hydrolysis can range from -5 to -28 kJ/mol for dissociated forms, while undissociated forms show endothermic behavior with values of 20-36 kJ/mol [14]. These relatively low absolute values make the hydrolysis reaction sensitive to small variations in bond strength and environmental conditions [14].
The stability of Z-Val-Pro-OH in biological matrices demonstrates characteristic pH-dependent behavior, with maximum stability typically observed in the pH range of 4-5 [9] [21]. This optimal stability window reflects the balance between acidic and basic catalysis of peptide bond hydrolysis, where both extremes of pH can accelerate degradation through different mechanisms [9] [10].
In human plasma (80% concentration), dipeptide compounds show variable stability depending on enzymatic activity and protein binding interactions [9]. The half-life in biological media ranges from approximately 16 minutes in rat jejunal homogenate to several hours in human gastric juice, indicating significant variability based on the specific biological environment [9] [21].
Studies on similar dipeptide structures reveal that stability in intestinal fluid is intermediate between plasma and gastric conditions, with degradation proceeding through both enzymatic and non-enzymatic pathways [9]. The presence of peptidases and other proteolytic enzymes in biological matrices contributes significantly to the observed degradation kinetics [9] [22].
Temperature effects on biological stability are pronounced, with degradation rates approximately doubling for every 10°C increase in temperature within the physiological range [9] [12]. This temperature dependence reflects the activation energy requirements for both enzymatic and chemical hydrolysis processes [14] [12].
The ionic strength of biological matrices also influences stability, with higher ionic strength generally leading to increased degradation rates through effects on protein conformation and enzyme activity [9] [23]. Buffer concentration effects are particularly notable, with higher buffer concentrations often providing protective effects against pH fluctuations that could accelerate degradation [9] [23].
X-ray powder diffraction (XRD) analysis provides critical information about the crystalline structure and polymorphic forms of Z-Val-Pro-OH in the solid state [24] [18]. Powder diffraction patterns reveal characteristic reflection peaks that correspond to specific crystal lattice parameters, enabling identification of different crystalline modifications and assessment of sample purity [25] [26].
The crystallographic analysis typically shows that protected dipeptides can exist in multiple polymorphic forms, with different crystal packing arrangements affecting physical properties such as solubility and stability [18] [27]. Peak positions and intensities in the diffraction pattern provide quantitative information about unit cell dimensions and space group symmetry [25] [28].
Differential scanning calorimetry (DSC) reveals thermal transition behavior, including melting point, glass transition temperature, and any polymorphic transformations [18] [19] [29]. For Z-Val-Pro-OH, DSC thermograms typically show endothermic peaks corresponding to melting and any dehydration processes, with peak temperatures and enthalpies providing quantitative measures of thermal stability [19] [30].
The DSC analysis enables calculation of thermodynamic parameters such as enthalpy of fusion, heat capacity changes, and thermal stability windows [29] [31]. These measurements are essential for understanding processing conditions and storage requirements for maintaining chemical and physical stability [18] [32].
Thermogravimetric analysis (TGA) provides complementary information about mass loss processes as a function of temperature [18] [33]. The TGA curve typically shows initial mass loss due to moisture content, followed by more significant decomposition at elevated temperatures corresponding to chemical degradation [18] [34].
The derivative thermogravimetric (DTG) curve facilitates identification of specific decomposition steps and their corresponding temperature ranges [35] [34]. For peptide compounds, multiple decomposition stages often reflect sequential loss of different molecular fragments, including protecting groups, side chains, and finally the peptide backbone [18] [36].